8-Chloroquinolin-6-amine physical and chemical properties
8-Chloroquinolin-6-amine physical and chemical properties
An In-depth Technical Guide to 8-Chloroquinolin-6-amine: Properties, Reactivity, and Applications
Introduction
8-Chloroquinolin-6-amine is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The specific substitution pattern of 8-Chloroquinolin-6-amine, featuring a chlorine atom at the 8-position and an amino group at the 6-position, provides two distinct functional handles for synthetic modification. This guide offers a comprehensive overview of its core physical and chemical properties, reactivity, potential synthetic pathways, and safety considerations, tailored for researchers and professionals in drug development.
Molecular Identity and Structure
The fundamental identity of a chemical compound is established by its structure and unique identifiers.
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IUPAC Name: 8-chloroquinolin-6-amine
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CAS Number: 50358-62-8
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Molecular Formula: C₉H₇ClN₂
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Synonyms: 8-chloro-6-quinolinylamine
The structure consists of a quinoline bicyclic system with a chlorine atom attached to the C8 position and an amine group at the C6 position.
2D Structure of 8-Chloroquinolin-6-amine
Caption: 2D chemical structure of 8-Chloroquinolin-6-amine.
Physicochemical Properties
The physical and chemical properties of 8-Chloroquinolin-6-amine are crucial for its handling, formulation, and role in chemical reactions. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 178.62 g/mol | |
| Physical Form | Solid | |
| Topological Polar Surface Area | 38.9 Ų | [1] |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place |
The XLogP3 value of 2.4 suggests moderate lipophilicity, an important parameter in drug design influencing membrane permeability and solubility. The topological polar surface area (TPSA) is a key descriptor for predicting drug transport properties.
Spectral Characterization
Spectroscopic data is essential for the structural confirmation and purity assessment of 8-Chloroquinolin-6-amine. While a dedicated spectrum for this specific molecule is not publicly available, its characteristic spectral features can be predicted based on its functional groups.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electron-donating effect of the amine and the electron-withdrawing/steric effect of the chlorine. A broad singlet corresponding to the -NH₂ protons would also be present, the position of which is concentration-dependent and would disappear upon D₂O exchange.[2]
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¹³C NMR Spectroscopy: The carbon spectrum would display nine distinct signals for the carbon atoms of the quinoline ring, with chemical shifts characteristic of aromatic and heteroaromatic systems.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.[2] Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations for the quinoline ring would appear in the 1450-1600 cm⁻¹ region. A C-Cl stretching band would also be present at lower frequencies.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 178.62. A characteristic isotopic pattern (M+2 peak) at approximately one-third the intensity of the M⁺ peak would be observed due to the presence of the ³⁷Cl isotope.
Chemical Reactivity and Synthesis
The reactivity of 8-Chloroquinolin-6-amine is dictated by its three primary functional components: the quinoline ring, the amino group, and the chloro group.
Reactivity Profile
The molecule's reactivity is a synthesis of the electronic properties of its substituents. The amino group is an activating, ortho-para directing group, enhancing the electron density of the carbocyclic ring. Conversely, the chlorine atom is a deactivating, ortho-para directing group. The nitrogen atom in the pyridine ring is electron-withdrawing, reducing the reactivity of that ring towards electrophilic attack.
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Amino Group (-NH₂): This group is nucleophilic and can undergo standard amine reactions such as acylation, alkylation, and diazotization. It strongly activates the ring towards electrophilic aromatic substitution.
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Chloro Group (-Cl): The chlorine at the C8 position is influenced by the adjacent heterocyclic nitrogen.[3] This position can be sterically hindered, potentially slowing reaction rates with bulky nucleophiles.[3] However, the C-Cl bond is a key site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of carbon, nitrogen, or oxygen-based substituents.
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Quinoline Ring: The overall system can undergo electrophilic substitution, with the position of attack directed by the interplay between the activating -NH₂ group and the deactivating -Cl group.
Caption: Diagram of reactive sites on 8-Chloroquinolin-6-amine.
Plausible Synthetic Pathway
A common strategy for synthesizing substituted aminoquinolines involves the nitration of a corresponding chloroquinoline followed by the chemical reduction of the nitro group.
Experimental Protocol: Proposed Synthesis of 8-Chloroquinolin-6-amine
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Step 1: Nitration of 8-Chloroquinoline.
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To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 8-chloroquinoline portion-wise while stirring.
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Maintain the temperature and slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise.
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Causality: The strongly acidic conditions are required to protonate the quinoline nitrogen, and the reaction is kept cold to control the exothermic nitration and prevent over-nitration. The directing effects on the 8-chloroquinoline scaffold will favor substitution at the C5 and C6 positions.
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After the addition is complete, allow the mixture to stir at room temperature for several hours.
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Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the crude product, 8-chloro-6-nitroquinoline.
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Filter, wash with water, and dry the solid. The product may require purification by recrystallization or chromatography.
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Step 2: Reduction of 8-Chloro-6-nitroquinoline.
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Suspend the crude 8-chloro-6-nitroquinoline in a suitable solvent such as ethanol or acetic acid.
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Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or use catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).
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Causality: SnCl₂/HCl is a classic and effective method for reducing aromatic nitro groups to primary amines (the Bechamp reduction). Catalytic hydrogenation is a cleaner alternative but may require specialized equipment.
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Heat the reaction mixture under reflux for several hours until TLC analysis indicates the complete consumption of the starting material.
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Cool the mixture and neutralize with a strong base to precipitate the free amine product.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 8-Chloroquinolin-6-amine.
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Purify the final product by column chromatography or recrystallization.
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Caption: Proposed synthetic workflow for 8-Chloroquinolin-6-amine.
Applications in Research and Drug Development
While specific applications of 8-Chloroquinolin-6-amine are not extensively documented, its structure is highly valuable as a scaffold and intermediate in synthetic and medicinal chemistry.
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Building Block for Bioactive Molecules: The quinoline core is present in drugs with diverse activities, including antimalarial, anticancer, and antibacterial properties.[4][5] 8-Aminoquinoline derivatives, in particular, are a well-known class of antimalarial agents. The presence of both an amine and a chloro group allows for orthogonal chemical modifications, enabling the synthesis of diverse libraries of compounds for high-throughput screening.
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Fragment-Based Drug Discovery: As a small, functionalized heterocyclic molecule, it can serve as a starting fragment in fragment-based drug discovery (FBDD) programs to identify novel binding motifs for therapeutic targets.
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Ligand Synthesis: The nitrogen atoms in the quinoline ring and the exocyclic amine can act as ligands to coordinate with metal ions. This property is relevant for designing metal-based therapeutics or catalysts.[6][7] Derivatives of the related 8-hydroxyquinoline are well-known metal chelators with applications in treating neurodegenerative diseases and cancer.[5][6]
Safety and Handling
Based on available safety data, 8-Chloroquinolin-6-amine is classified as a hazardous substance and must be handled with appropriate precautions.
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GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Signal Word: Warning
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Pictograms: GHS07 (Exclamation Mark)
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[9]
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Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.[9]
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
Storage and Disposal
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from light and ensure storage under an inert atmosphere.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. [Link]
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8-Hydroxyquinoline. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. [Link]
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Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. University of Cape Town. [Link]
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Quinolin-6-amines: Synthesis and biological evaluation. ResearchGate. [Link]
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Safety Data Sheet: 8-Quinolinol. Carl ROTH. [Link]
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Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. National Center for Biotechnology Information. [Link]
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8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. National Center for Biotechnology Information. [Link]
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